molecular formula C11H11NO5 B2864166 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248396-51-0

5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2864166
CAS No.: 2248396-51-0
M. Wt: 237.211
InChI Key: SPEKGWPTDKBUMM-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is an organic compound that belongs to the class of oxazolidines This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate oxazolidine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxazolidine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 5-(2-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid stands out due to its unique oxazolidine ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-8-5-3-2-4-7(8)11(9(13)14)6-12-10(15)17-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEKGWPTDKBUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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